![molecular formula C19H17N3OS2 B4086946 N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide](/img/structure/B4086946.png)
N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide
Vue d'ensemble
Description
N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide, commonly known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been used in various studies to investigate its mechanism of action and physiological effects.
Mécanisme D'action
BTA-EG6 binds to a hydrophobic groove on the surface of Bcl-2, which prevents its interaction with Beclin-1. This leads to the induction of autophagy and apoptosis in cancer cells. BTA-EG6 has also been shown to inhibit the growth of tumor xenografts in mice.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to induce autophagy and apoptosis in cancer cells, which leads to their death. It has also been shown to inhibit the growth of tumor xenografts in mice. However, BTA-EG6 has not been tested in humans and its safety and efficacy in humans are unknown.
Avantages Et Limitations Des Expériences En Laboratoire
BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be a potent inhibitor of the protein-protein interaction between Bcl-2 and Beclin-1. However, BTA-EG6 has not been tested in humans and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the research on BTA-EG6. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer. Another direction is to investigate its mechanism of action and physiological effects in more detail. Additionally, the safety and efficacy of BTA-EG6 in humans need to be tested in clinical trials.
Applications De Recherche Scientifique
BTA-EG6 has been used in various studies to investigate its potential as a therapeutic agent for various diseases. It has been found to be a potent inhibitor of the protein-protein interaction between Bcl-2 and Beclin-1, which is involved in autophagy and apoptosis. BTA-EG6 has also been shown to inhibit the growth of cancer cells and induce autophagy.
Propriétés
IUPAC Name |
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-2-5-18(23)21-15-8-9-16-17(10-15)25-19(22-16)24-12-14-7-4-3-6-13(14)11-20/h3-4,6-10H,2,5,12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNXLXORRSDRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.